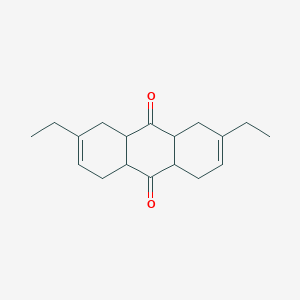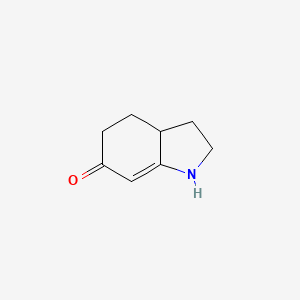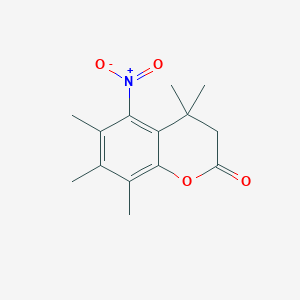![molecular formula C12H12N2O2S4 B14492280 N,N'-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide CAS No. 64728-99-0](/img/structure/B14492280.png)
N,N'-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide is a chemical compound with a molecular formula of C12H10N2O2S4. This compound is characterized by the presence of disulfide and thienyl groups, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide typically involves the reaction of thienyl derivatives with disulfide linkages. One common method includes the reaction of thienyl acetamide with a disulfide reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N,N’-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure consistency and safety for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, yielding thiol derivatives.
Substitution: The thienyl groups can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized thienyl derivatives.
Scientific Research Applications
N,N’-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive disulfide bonds.
Medicine: Explored for its potential therapeutic properties, particularly in targeting oxidative stress-related conditions.
Industry: Employed in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N’-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide involves its ability to undergo redox reactions due to the presence of disulfide bonds. These bonds can be cleaved and reformed, making the compound a useful tool in studying redox biology. The thienyl groups also contribute to its reactivity, allowing it to interact with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-[Disulfanediyldi(ethane-2,1-diyl)]diacetamide: Similar structure but with ethane instead of thiene.
N,N’-[Sulfonyldi(thiene-5,2-diyl)]diacetamide: Contains a sulfonyl group instead of a disulfide linkage.
Uniqueness
N,N’-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide is unique due to the combination of disulfide and thienyl groups, which impart distinct redox properties and reactivity. This makes it particularly valuable in applications requiring precise control of redox states and functionalization of thienyl rings.
Properties
CAS No. |
64728-99-0 |
|---|---|
Molecular Formula |
C12H12N2O2S4 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-[5-[(5-acetamidothiophen-2-yl)disulfanyl]thiophen-2-yl]acetamide |
InChI |
InChI=1S/C12H12N2O2S4/c1-7(15)13-9-3-5-11(17-9)19-20-12-6-4-10(18-12)14-8(2)16/h3-6H,1-2H3,(H,13,15)(H,14,16) |
InChI Key |
MIYGKLZQMBIMGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(S1)SSC2=CC=C(S2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



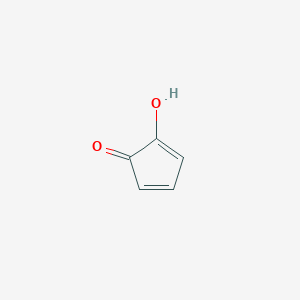
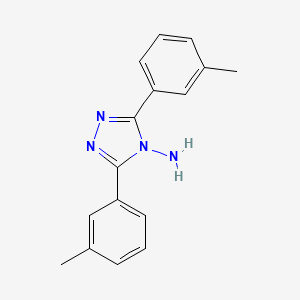


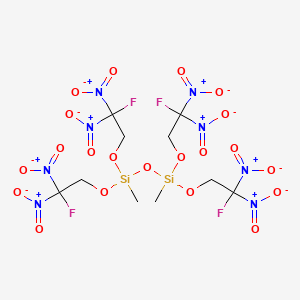
![{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid](/img/structure/B14492212.png)
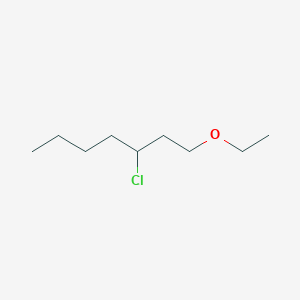
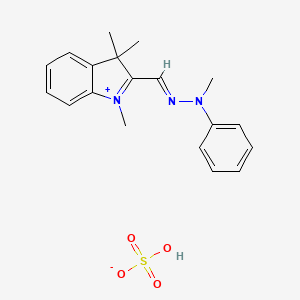
![6-Chloro-1,5-dimethyl-3lambda~6~-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B14492230.png)
